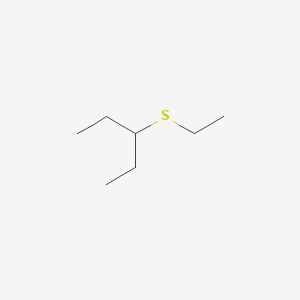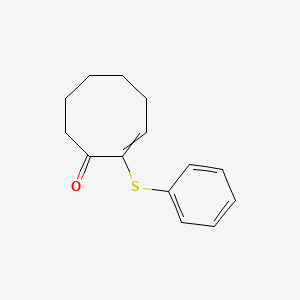
Cobalt--manganese (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–manganese (1/3) is a mixed metal oxide compound that combines cobalt and manganese in a specific stoichiometric ratio. This compound is known for its unique electrochemical properties and is widely used in various applications, including energy storage, catalysis, and as a material for electrodes in batteries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–manganese (1/3) can be achieved through various methods, including hydrothermal synthesis, sol-gel methods, and co-precipitation techniques. One common method involves dissolving cobalt and manganese salts in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to obtain the desired oxide compound .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/3) often involves large-scale processes such as spray roasting. This method involves the spray roasting of chloride precursors, followed by a post-treatment step to achieve the desired layered structure. The process is optimized to ensure high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
Cobalt–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, cobalt–manganese (1/3) can form higher oxidation state compounds, while reduction reactions may yield lower oxidation state products .
科学的研究の応用
Cobalt–manganese (1/3) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion batteries due to its high energy density and stability.
Biomedical Applications:
Environmental Applications: It is used in the degradation of pollutants and in microbial fuel cells to improve power density.
作用機序
The mechanism by which cobalt–manganese (1/3) exerts its effects involves its ability to undergo redox reactions. The compound can facilitate electron transfer processes, making it an effective catalyst and electrode material. The molecular targets and pathways involved include the active sites on the metal oxide surface, which interact with reactants to promote chemical transformations .
類似化合物との比較
Cobalt–manganese (1/3) can be compared with other mixed metal oxides such as nickel-cobalt-manganese oxides and iron-cobalt-manganese oxides. While these compounds share similar electrochemical properties, cobalt–manganese (1/3) is unique due to its specific stoichiometric ratio and the resulting balance of properties such as stability, conductivity, and catalytic activity .
List of Similar Compounds
- Nickel-cobalt-manganese oxides
- Iron-cobalt-manganese oxides
- Zinc-cobalt-manganese oxides
特性
CAS番号 |
60936-10-9 |
|---|---|
分子式 |
CoMn3 |
分子量 |
223.74732 g/mol |
IUPAC名 |
cobalt;manganese |
InChI |
InChI=1S/Co.3Mn |
InChIキー |
LICNWEHBKFDCGW-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Mn].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
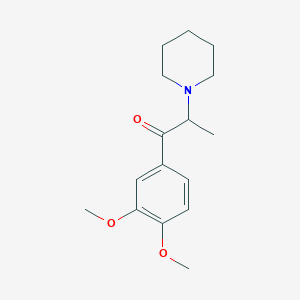
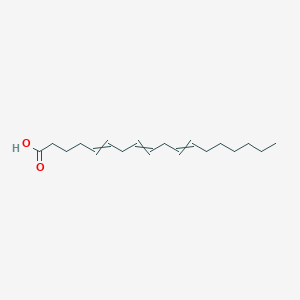
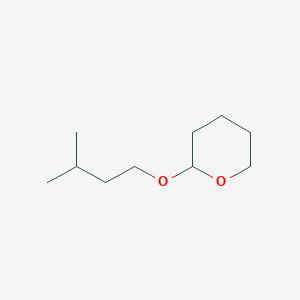

![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
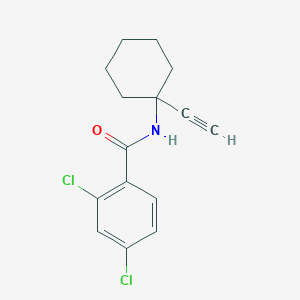

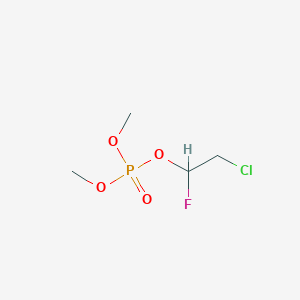
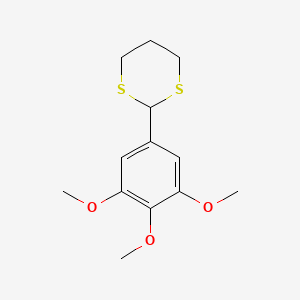
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
